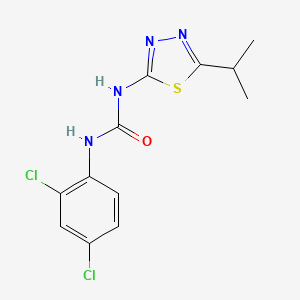![molecular formula C16H20Cl2N2O2 B5794672 N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first synthesized in 2012 and has since been the subject of numerous scientific studies. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, CX-5461 has the potential to selectively target cancer cells, which are known to have a high demand for ribosomes.
Mécanisme D'action
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide reduces the production of ribosomes, which are essential for cell growth and division. Cancer cells have a higher demand for ribosomes, which makes them more sensitive to the effects of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide.
Biochemical and Physiological Effects
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to induce DNA damage and activate the p53 pathway, which is responsible for cell cycle arrest and apoptosis. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to selectively target tumor cells while sparing normal cells. However, there are also some limitations to the use of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide in lab experiments. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, there are concerns about the potential for off-target effects, which could lead to toxicity in normal cells.
Orientations Futures
There are a number of future directions for research on N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. One area of interest is the development of combination therapies that incorporate N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide with other cancer drugs. For example, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been shown to synergize with DNA-damaging agents such as cisplatin and doxorubicin. Another area of interest is the development of biomarkers that can predict response to N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. This could help to identify patients who are most likely to benefit from treatment with N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. Finally, there is interest in developing more potent and selective inhibitors of RNA polymerase I, which could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the reaction of 2,4-dichlorobenzonitrile with cyclohexylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with ethylenediamine to form the final compound, N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been described in detail in a number of scientific publications.
Applications De Recherche Scientifique
N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer therapy. Preclinical studies have shown that N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide selectively targets cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher demand for ribosomes, which are essential for cell growth and division. N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide inhibits the transcription of ribosomal RNA, which leads to a decrease in ribosome production and ultimately, cell death.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-13-7-6-12(14(18)10-13)9-15(19)20-22-16(21)8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBARHREVGIJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)


![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)



![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)

